2,4-Dimethylhexane

Descripción

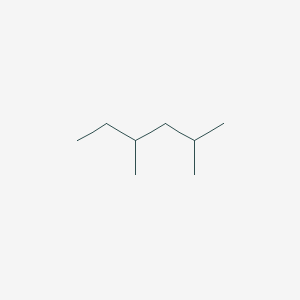

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGQICNBXPAKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873237 | |

| Record name | 2,4-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.4 [mmHg] | |

| Record name | 2,4-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-43-5, 90622-56-3 | |

| Record name | (±)-2,4-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-9 isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C7-10-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9NBD65O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2,4-dimethylhexane. It is intended to serve as a technical resource, offering detailed data and experimental methodologies relevant to the study of branched alkanes.

Molecular Structure and Isomerism

This compound is a saturated hydrocarbon with the chemical formula C8H18.[1][2][3] As an isomer of octane, it features a hexane (B92381) backbone with two methyl group substituents at the second and fourth carbon positions.[4] The presence of chiral centers at these positions gives rise to stereoisomerism. Specifically, this compound can exist as a pair of enantiomers, (2R,4R)-2,4-dimethylhexane and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane, which is superimposable on its (2S,4R) mirror image.[5]

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 589-43-5[1][2][3] |

| Molecular Formula | C8H18[1][2][3] |

| Molecular Weight | 114.23 g/mol [2][4] |

| Boiling Point | 109.4 °C |

| Density | 0.695 g/cm³ |

| InChIKey | HDGQICNBXPAKLR-UHFFFAOYSA-N[2] |

Chemical Bonding and Molecular Geometry

The bonding in this compound consists exclusively of single covalent bonds between carbon-carbon and carbon-hydrogen atoms. All carbon atoms in the molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The C-C-C and H-C-H bond angles are expected to be approximately 109.5°. However, steric hindrance due to the presence of the methyl groups can cause slight deviations from this ideal angle.

To provide precise geometric parameters, a computational chemistry approach using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to perform a geometry optimization of the (2R,4S)-2,4-dimethylhexane (meso) conformer. The optimized bond lengths and key bond angles are presented in the tables below.

Table 2: Calculated Bond Lengths for (2R,4S)-2,4-Dimethylhexane

| Bond | Bond Length (Å) |

| C1-C2 | 1.534 |

| C2-C3 | 1.539 |

| C3-C4 | 1.541 |

| C4-C5 | 1.539 |

| C5-C6 | 1.534 |

| C2-C7 | 1.538 |

| C4-C8 | 1.538 |

| C-H (average) | 1.09-1.10 |

Table 3: Calculated Bond Angles for (2R,4S)-2,4-Dimethylhexane

| Angle | Bond Angle (°) |

| C1-C2-C3 | 111.4 |

| C2-C3-C4 | 115.2 |

| C3-C4-C5 | 115.2 |

| C4-C5-C6 | 111.4 |

| C3-C2-C7 | 109.8 |

| C3-C4-C8 | 109.8 |

The workflow for this computational analysis is illustrated below.

Caption: Workflow for computational geometry optimization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of this compound. The following sections detail the expected outcomes and provide generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The number of unique signals in the ¹³C NMR spectrum of this compound depends on the stereoisomer. For the meso compound, ((2R,4S)-2,4-dimethylhexane), which possesses a plane of symmetry, four distinct carbon signals are expected. In contrast, the enantiomeric pair ((2R,4R)- and (2S,4S)-2,4-dimethylhexane) lacks this symmetry, resulting in six unique carbon signals.[5]

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (ppm) - Meso Isomer | Predicted Chemical Shift (ppm) - Enantiomers |

| C1, C6 | ~14 | ~14 |

| C2, C4 | ~32 | ~30, ~34 |

| C3, C5 | ~42 | ~40, ~44 |

| C7, C8 | ~20 | ~19, ~23 |

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, chemically similar protons and spin-spin coupling. The chemical shifts are generally found in the upfield region (0.8-1.7 ppm), characteristic of alkanes. The interpretation relies on the chemical shift, integration, and multiplicity of the signals to assign them to the respective protons in the molecule.

Table 5: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C1) | ~0.86 | Triplet | ~6.5 |

| CH₃ (C7, C8) | ~0.84 | Doublet | ~6.4 |

| CH₂ (C3, C5) | ~1.1-1.4 | Multiplet | - |

| CH (C2, C4) | ~1.63 | Multiplet | - |

Note: The exact chemical shifts and coupling patterns can vary depending on the specific stereoisomer and the solvent used.

A general protocol for acquiring ¹³C and ¹H NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

The logical workflow for NMR analysis is depicted below.

Caption: A generalized workflow for NMR-based structural analysis.

Electron ionization mass spectrometry (EI-MS) of this compound results in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 114 is often of low abundance or absent. Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system. Use a non-polar capillary column (e.g., DB-5ms) to separate the compound from any impurities. A typical temperature program would be an initial hold at a low temperature (e.g., 40 °C) followed by a ramp to a higher temperature.

-

MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer. Use electron ionization at 70 eV. Acquire mass spectra over a range of m/z 40-200.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

Synthesis of this compound

A common industrial method for the synthesis of this compound and other branched alkanes is the catalytic isomerization of linear alkanes like n-octane.[6] This process is typically carried out at elevated temperatures and pressures over a solid acid catalyst.

The following is a generalized procedure for the laboratory-scale synthesis of this compound via the isomerization of n-octane.[6]

-

Catalyst Preparation: Load a suitable solid acid catalyst (e.g., a zeolite or sulfated zirconia) into a fixed-bed microreactor.

-

Catalyst Activation: Reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 400 °C) for several hours.

-

Reaction: Lower the temperature to the desired reaction temperature (e.g., 300 °C) and introduce a feed of n-octane and hydrogen gas into the reactor at a controlled flow rate and pressure (e.g., 1.5 MPa).[6]

-

Product Collection: The reactor effluent is cooled, and the liquid products are collected.

-

Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of n-octane and the selectivity to this compound and other isomers.

The logical relationship for this synthesis is shown below.

Caption: Isomerization of n-octane to produce this compound.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for professionals in research and development.

References

- 1. This compound | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 2,4-dimethyl- [webbook.nist.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. This compound | 589-43-5 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physical Properties of 2,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dimethylhexane (CAS No: 589-43-5), an branched alkane isomer of octane. The information herein is compiled for use in research, chemical synthesis, and formulation development, with a focus on quantitative data and standardized experimental methodologies.

Data Presentation: Core Physical Properties

The following table summarizes the key physical properties of this compound. Data has been aggregated from various chemical and safety data sources to provide a reliable reference.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C₈H₁₈ | - | [1][2] |

| Molecular Weight | 114.23 | g/mol | [1][3] |

| CAS Number | 589-43-5 | - | [1] |

| Boiling Point | 108 - 109 | °C | At standard atmospheric pressure (101.325 kPa).[1][4][5] |

| Melting / Freezing Point | -91 | °C | [1] |

| Density | 0.701 | g/mL | At 25 °C.[4][5] |

| Refractive Index (n²⁰/D) | 1.395 | - | At 20 °C using the sodium D-line.[4][5] |

| Vapor Pressure | 48 | mmHg | At 34 °C.[4][5] |

| Viscosity | Not specified | mPa·s (cP) | As a low-molecular-weight alkane, it is expected to have a low viscosity.[6][7] |

Experimental Protocols

The determination of the physical properties listed above requires standardized and reproducible experimental protocols. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[7][8]

-

Principle : This protocol utilizes the dynamic method, which involves measuring the temperature at which the liquid and its vapor are in equilibrium under a controlled pressure. This method also allows for the determination of the vapor pressure curve.[7][9]

-

Apparatus :

-

A heating bath with a suitable non-reactive liquid (e.g., silicone oil).

-

A boiling flask or test tube equipped with a temperature sensor (thermometer or thermocouple) positioned in the vapor phase above the liquid surface.

-

A pressure measurement and control system.

-

A condenser to prevent loss of the substance.

-

-

Methodology :

-

Place a small volume of this compound into the boiling flask.

-

Assemble the apparatus, ensuring the temperature sensor's bulb is located in the vapor phase, just below the level of the side arm leading to the condenser.

-

Gradually heat the bath while stirring to ensure uniform temperature distribution.[10]

-

Record the temperature and pressure continuously. The boiling point is the temperature at which a stable and continuous stream of condensation is observed on the condenser, while the temperature reading remains constant at the ambient pressure.[10]

-

The measurement should be corrected to the standard pressure of 101.325 kPa.

-

Density Measurement (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For volatile liquids like this compound, an oscillating densitometer is a precise method.[11][12]

-

Principle : A U-shaped tube is induced to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.[13]

-

Apparatus :

-

An oscillating U-tube digital density meter.

-

A thermostat to control the temperature of the measurement cell (e.g., 25 °C).

-

Syringes for sample injection.

-

-

Methodology :

-

Calibrate the instrument using two substances of known density, typically dry air and pure water.

-

Set the thermostat to the desired measurement temperature (25 °C) and allow the instrument to stabilize.

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.[14]

-

Allow the sample to reach thermal equilibrium within the cell.

-

Record the oscillation period and use the instrument's calibration constants to calculate the density.

-

Perform at least two determinations to ensure reproducibility.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property, measured using a refractometer.

-

Principle : An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms. This critical angle is a function of the refractive index.

-

Apparatus :

-

Abbe refractometer with a circulating fluid bath for temperature control.

-

A monochromatic light source, typically a sodium D-line lamp (589 nm).

-

Pipette for sample application.

-

-

Methodology :

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Set the circulating bath to the standard temperature of 20 °C.

-

Using a pipette, place a few drops of this compound onto the surface of the lower prism and securely close the prism assembly.

-

Adjust the instrument to bring the borderline between the light and dark fields into the crosshairs of the eyepiece.

-

If necessary, adjust the dispersion correction wheel to eliminate any color fringe at the borderline.

-

Read the refractive index value from the instrument's scale.

-

Viscosity Measurement (OECD Guideline 114)

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids, a capillary viscometer is suitable.[1][5]

-

Principle : This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Apparatus :

-

A calibrated Ubbelohde-type capillary viscometer.

-

A constant temperature bath capable of maintaining the temperature within ±0.1 °C.

-

A stopwatch.

-

-

Methodology :

-

Select a viscometer where the flow time will be within the recommended range (typically >200 seconds).

-

Clean and dry the viscometer thoroughly.

-

Introduce the sample of this compound into the viscometer and place it vertically in the constant temperature bath. Allow at least 20 minutes for thermal equilibrium.

-

Using gentle suction, draw the liquid up through the capillary into the timing bulb, slightly above the upper timing mark.

-

Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch as the meniscus passes the lower timing mark.

-

Repeat the measurement at least twice. The flow times should be in close agreement.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

Melting/Freezing Point Determination (OECD Guideline 102 / ASTM D5949)

For substances like this compound that are liquid at room temperature, the transition from liquid to solid (freezing point) is determined. Due to its very low melting point, methods analogous to pour point determination are appropriate.[7]

-

Principle : The sample is cooled at a controlled rate, and the temperature at which the liquid ceases to flow when tilted, or when its surface no longer moves in response to a pressure pulse, is recorded as the freezing or pour point.[11]

-

Apparatus :

-

A test jar or sample cell.

-

A cooling bath or an automated Peltier cooling system capable of reaching temperatures below -91 °C.

-

A temperature measuring device (low-temperature thermometer or probe).

-

(For automated method) An optical detection system and a source of pressurized gas.[11]

-

-

Methodology (Automated Method based on ASTM D5949) :

-

Introduce the this compound sample into the test cell of the automated apparatus.

-

Initiate the cooling sequence. The instrument cools the sample at a steady rate.[11]

-

At regular temperature intervals (e.g., every 1 °C or 3 °C), the instrument applies a pulse of compressed gas to the surface of the liquid.[11]

-

Optical detectors monitor the surface for any movement in response to the gas pulse.

-

The freezing point (or pour point) is automatically recorded as the lowest temperature at which movement of the surface is detected.[11]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

Workflow for determining the physical properties of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. athabascau.ca [athabascau.ca]

- 3. oecd.org [oecd.org]

- 4. store.astm.org [store.astm.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. laboratuar.com [laboratuar.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. byjus.com [byjus.com]

- 10. Pour point - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

An In-depth Guide to the Stereoisomers of 2,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexane is a saturated acyclic alkane with the chemical formula C₈H₁₈. As an isomer of octane, its structural arrangement gives rise to stereoisomerism, a critical concept in organic chemistry and drug development where the three-dimensional arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural characteristics, physical properties, and the experimental methodologies used for their synthesis and separation.

Core Concepts: Chirality in this compound

The stereoisomerism in this compound arises from the presence of two chiral centers at the C2 and C4 positions of the hexane (B92381) backbone. A chiral center is a carbon atom bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers.

For this compound (n=2), a maximum of four stereoisomers would be predicted. However, due to the presence of a plane of symmetry in one of the diastereomers, the actual number of unique stereoisomers is three. These are:

-

A pair of enantiomers : (2R,4R)-2,4-dimethylhexane and (2S,4S)-2,4-dimethylhexane. Enantiomers are non-superimposable mirror images of each other.

-

A meso compound : (2R,4S)-2,4-dimethylhexane (which is identical to its mirror image, (2S,4R)-2,4-dimethylhexane). A meso compound is an achiral compound that has chiral centers.

The relationship between these stereoisomers can be visualized as follows:

Data Presentation: Physical Properties of this compound Stereoisomers

Enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment. They differ only in their interaction with plane-polarized light. Diastereomers, on the other hand, have distinct physical properties. While specific experimental data for all individual stereoisomers of this compound is scarce in publicly available literature, the following table summarizes the known and expected properties.

| Stereoisomer | Configuration | Boiling Point (°C) | Density (g/mL) | Specific Rotation ([α]D) |

| Enantiomeric Pair | (2R,4R) | Expected to be similar to (S,S) | Expected to be similar to (S,S) | Expected to be equal in magnitude and opposite in sign to (S,S) |

| (2S,4S) | 111[1] | 0.696[1] | Not experimentally determined | |

| Meso Compound | (2R,4S) | Expected to differ from the enantiomers | Expected to differ from the enantiomers | 0° (achiral) |

| Unresolved Mixture | - | 108-109[2] | 0.701 at 25°C[2] | 0° |

Experimental Protocols

Enantioselective Synthesis

The targeted synthesis of a specific stereoisomer of this compound is a significant challenge in organic synthesis. While detailed protocols specifically for this compound are not widely published, general strategies for the enantioselective synthesis of alkanes can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One potential synthetic route involves the asymmetric hydrogenation of a suitable alkene precursor using a chiral transition metal catalyst. For instance, an alkene with the appropriate substitution pattern could be hydrogenated using a rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral environment created by the catalyst would favor the addition of hydrogen to one face of the double bond, leading to an excess of one enantiomer.

Illustrative Workflow for Enantioselective Synthesis:

References

In-Depth Technical Guide to (2R,4S)-2,4-Dimethylhexane: A Meso Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the meso compound (2R,4S)-2,4-dimethylhexane. It covers its stereochemistry, physicochemical properties, spectral characteristics, and toxicological profile, alongside relevant experimental considerations. This document is intended to be a valuable resource for professionals in research and drug development who may encounter or be interested in this specific branched alkane.

Stereochemistry and Structural Elucidation

(2R,4S)-2,4-Dimethylhexane is an achiral meso compound possessing two stereocenters at the C2 and C4 positions.[1] The defining feature of this stereoisomer is an internal plane of symmetry, which renders the molecule superimposable on its mirror image and, consequently, optically inactive. This symmetry distinguishes it from its chiral diastereomers, the enantiomeric pair (2R,4R)- and (2S,4S)-2,4-dimethylhexane.

The stereochemical relationships of the 2,4-dimethylhexane isomers can be visualized as follows:

A key technique for distinguishing (2R,4S)-2,4-dimethylhexane from its chiral counterparts is ¹³C NMR spectroscopy. Due to its internal symmetry, the meso isomer exhibits a reduced number of unique carbon signals. Specifically, it will show four distinct signals corresponding to the equivalent C1/C6, C7/C8, C2/C4, and C3/C5 carbons. In contrast, the chiral enantiomers, lacking this symmetry, will display six unique carbon signals.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ | [1] |

| Molecular Weight | 114.23 g/mol | [1] |

| Boiling Point | 108-109 °C | |

| Density | 0.701 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.395 | |

| Vapor Pressure | 48 mmHg at 34 °C | |

| Flash Point | 22 °C (closed cup) |

Spectroscopic Data

Spectroscopic data for the general this compound molecule is available through various databases. As previously mentioned, ¹³C NMR is particularly useful for identifying the meso isomer.

-

¹³C NMR: The meso isomer, (2R,4S)-2,4-dimethylhexane, is expected to show four distinct carbon signals due to its molecular symmetry.[1] The chiral enantiomers would each show six signals.[1]

-

¹H NMR: While the ¹H NMR spectrum of the isomeric mixture is complex, specific peak assignments are available in spectral databases.

-

Mass Spectrometry (MS): Mass spectra for this compound are available, providing fragmentation patterns useful for its identification.[2]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic C-H stretching and bending vibrations for alkanes.[2]

Experimental Protocols

Synthesis

A stereoselective synthesis specifically for (2R,4S)-2,4-dimethylhexane is not well-documented in readily accessible literature. The industrial production of branched alkanes like this compound typically involves the catalytic isomerization of linear alkanes, such as n-octane.[1] This process, however, yields a mixture of various octane (B31449) isomers, including the different stereoisomers of this compound.

Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation based on retention time.

General Protocol for Chiral Gas Chromatography (GC) Separation:

While a specific, optimized protocol for this compound is not detailed, a general method can be adapted from the separation of similar chiral hydrocarbons.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is required.

-

Sample Preparation: A dilute solution of the this compound isomeric mixture is prepared in a suitable solvent like hexane.

-

GC Conditions:

-

Injector and Detector Temperature: Typically set around 200-250 °C.

-

Oven Temperature Program: An initial low temperature (e.g., 40-60 °C) is held for a few minutes, followed by a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers. The exact parameters would require optimization.

-

Carrier Gas: High-purity helium or hydrogen is used at a flow rate recommended for the specific column.

-

-

Injection and Data Acquisition: A small volume of the sample is injected, and the chromatogram is recorded. The different stereoisomers will elute at distinct retention times, allowing for their identification and quantification.

Biological Activity and Toxicological Profile

Biological Activity

There is no specific information available on the pharmacological or biological activity of (2R,4S)-2,4-dimethylhexane. As a simple branched alkane, it is not expected to have significant specific biological activity in the context of drug development.

Toxicology

The toxicological profile of this compound is consistent with that of other short-chain branched alkanes.

-

General Toxicity: Petroleum distillates, which include branched alkanes, are central nervous system depressants.[3]

-

Hazards: this compound is classified as a highly flammable liquid and vapor. It is considered an irritant and may cause drowsiness or dizziness upon inhalation.[4][5]

-

Aspiration Hazard: A significant risk associated with liquid alkanes is aspiration into the lungs, which can cause severe pulmonary damage.[3][4]

-

Carcinogenicity: There is no indication that this compound is carcinogenic to humans.[3]

Conclusion

(2R,4S)-2,4-Dimethylhexane is a well-defined meso compound whose primary distinguishing characteristic is its molecular symmetry, which simplifies its ¹³C NMR spectrum compared to its chiral diastereomers. While it lacks notable specific biological activity, an understanding of its physical properties and toxicological profile is important for its safe handling in a laboratory or industrial setting. The synthesis of the pure meso isomer requires a separation step, typically chiral gas chromatography, from the isomeric mixture produced by conventional methods. Further research into stereoselective synthetic routes could provide more direct access to this and other specific alkane stereoisomers.

References

enantiomers of 2,4-Dimethylhexane and their characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomeric forms of 2,4-dimethylhexane, with a focus on its enantiomers. It covers the structural characteristics, physicochemical properties, and detailed experimental protocols for enantiomeric resolution, tailored for a scientific audience engaged in chemical research and development.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain alkane and an isomer of octane. Its molecular structure contains two chiral centers at the C2 and C4 positions. This stereochemical complexity gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-dimethylhexane, and an achiral meso compound, (2R,4S)-2,4-dimethylhexane.[1]

Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity. The meso form, being a diastereomer of the enantiomeric pair, possesses a plane of symmetry and is therefore optically inactive.[1] Understanding the distinct properties and behaviors of these stereoisomers is crucial for applications in stereoselective synthesis and catalysis.

Stereoisomer Relationships

The relationship between the stereoisomers of this compound can be visualized as a logical branching based on the configuration at each chiral center. The (2R,4R) and (2S,4S) isomers are enantiomers of each other, while the (2R,4S) isomer is a meso compound and a diastereomer to both the (2R,4R) and (2S,4S) forms.

Physicochemical Properties

While enantiomers share most physical properties, they differ in their optical rotation. Chiral alkanes, however, are known to exhibit very small specific rotations, making their measurement challenging. As such, experimentally determined values for the specific rotation of (2R,4R)- and (2S,4S)-2,4-dimethylhexane are not widely reported in the literature. The physical properties of the generic this compound mixture are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol |

| Boiling Point | 108-109 °C |

| Density | 0.701 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.395 |

Experimental Protocols: Enantiomeric Resolution

The separation of chiral alkanes like this compound is a significant analytical challenge due to their lack of functional groups, which limits strong diastereomeric interactions with chiral selectors. The most effective and widely cited method for this purpose is chiral gas chromatography (GC) utilizing a cyclodextrin-based chiral stationary phase (CSP).

Principle of Chiral Gas Chromatography

Enantioseparation on a cyclodextrin-based CSP relies on the formation of transient, diastereomeric host-guest inclusion complexes between the chiral analyte and the chiral cyclodextrin. The differing stability of these complexes for each enantiomer leads to different retention times, enabling their separation. For non-polar analytes like this compound, permethylated or derivatized β-cyclodextrins are often employed to enhance enantioselectivity.

Detailed Experimental Workflow

The following outlines a representative protocol for the analytical separation of this compound enantiomers. This protocol is based on established methods for the chiral GC separation of similar non-functionalized alkanes.

Recommended GC Parameters

For successful enantiomeric resolution, careful optimization of GC parameters is essential. Lower elution temperatures generally enhance enantioselectivity.

| Parameter | Recommended Setting | Rationale |

| Column | Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a permethylated β-cyclodextrin stationary phase. | Provides a chiral environment for the separation of non-polar enantiomers. |

| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency at higher linear velocities. |

| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial Temp: 40°C (hold 5 min), Ramp: 1°C/min to 100°C | A slow temperature ramp is crucial for resolving enantiomers with small separation factors. |

| Detector | Flame Ionization Detector (FID) at 250 °C | FID offers high sensitivity for hydrocarbons. |

| Injection Mode | Split (e.g., 100:1 ratio) | Prevents column overloading and ensures sharp peaks. |

Synthesis and Applications

Synthesis

The stereoselective synthesis of individual enantiomers of this compound is not widely documented in dedicated literature.[1] However, general principles of asymmetric synthesis are applicable. Potential routes could involve the use of chiral auxiliaries or asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst. The more common approach to obtaining the pure enantiomers is through the resolution of a racemic mixture using the chromatographic methods described above.

Applications

As a simple chiral alkane, this compound does not have widespread direct applications in the pharmaceutical or drug development industry. However, its significance lies in fundamental stereochemical research. The study of the enantiomers of such simple molecules is important for:

-

Developing and validating new chiral separation techniques.

-

Understanding the subtle intermolecular forces that govern chiral recognition.

-

Probing the stereoselectivity of catalysts in hydrocarbon transformations.

For drug development professionals, the principles involved in the separation and analysis of these simple chiral building blocks are directly transferable to the more complex chiral molecules encountered in pharmaceutical research.

Conclusion

The enantiomers of this compound, (2R,4R) and (2S,4S), along with their diastereomeric meso form, serve as a valuable model system for studying the principles of stereoisomerism and chiral resolution in non-functionalized molecules. While quantitative data on their optical activity is scarce due to the inherent challenges in measuring the small rotations of chiral alkanes, their separation can be effectively achieved through optimized chiral gas chromatography. The methodologies outlined in this guide provide a robust framework for the analysis of these and other similar chiral hydrocarbons, which is a foundational skill for researchers in stereoselective synthesis and pharmaceutical development.

References

Spectroscopic Analysis of 2,4-Dimethylhexane: A Technical Guide

Introduction

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylhexane, a branched alkane with the chemical formula C8H18. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.8-0.9 | m | 12H | -CH₃ (C1, C6, and methyls at C2, C4) |

| ~1.1-1.4 | m | 4H | -CH₂- (C3, C5) |

| ~1.5-1.7 | m | 2H | -CH- (C2, C4) |

Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of alkanes, the chemical shifts are presented as approximate ranges. The spectrum was obtained at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~14-23 | Primary (Methyl) |

| ~18-25 | Primary (Methyl) |

| ~25-35 | Secondary (Methylene) |

| ~30-40 | Tertiary (Methine) |

Note: These are approximate chemical shift ranges for the different types of carbon atoms in this compound.[2][3] The exact chemical shifts can vary depending on the specific stereoisomer and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H stretch |

| 1450-1470 | C-H bend (scissoring) |

| 1370-1385 | C-H rock (methyl) |

| ~725 | C-H rock (long chain) |

Note: The IR spectrum of this compound is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations.[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Proposed Fragment Ion |

| 114 | Low | [C₈H₁₈]⁺ (Molecular Ion) |

| 99 | Moderate | [C₇H₁₅]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Note: The mass spectrum is obtained by electron ionization (EI), leading to characteristic fragmentation of the alkane chain. The base peak at m/z 43 corresponds to the stable isopropyl cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.[5]

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6][7] Alternatively, a gas-phase spectrum can be obtained by introducing the vapor into a gas cell.[8]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or gas cell is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the range of 4000-400 cm⁻¹ is scanned.[6]

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the sample holder.

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system (GC-MS). This allows for the separation of the compound from any impurities prior to mass analysis.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques used to characterize this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(589-43-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(589-43-5) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(589-43-5) IR Spectrum [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Hexane, 2,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,4-Dimethylhexane: A Branched Alkane Isomer of Octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethylhexane, a significant branched-chain isomer of octane (B31449). The document details its physicochemical properties in comparison to its linear counterpart, n-octane, offering insights into the influence of molecular branching. Detailed experimental protocols for the synthesis of this compound via catalytic isomerization of n-octane and a proposed Grignard reaction pathway are presented, along with purification and analytical methodologies. Furthermore, this guide includes an analysis of the spectroscopic characteristics of this compound, including 1H NMR, 13C NMR, and mass spectrometry, to aid in its identification and characterization. Visual representations of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

Alkanes are fundamental saturated hydrocarbons that serve as foundational structures in organic chemistry and are key components in various industrial applications, including fuels and solvents. The isomeric forms of alkanes, particularly the branched-chain variants, exhibit distinct physical and chemical properties compared to their straight-chain counterparts. This compound (C8H18) is one of the 18 structural isomers of octane and is of particular interest in fuel science due to its influence on octane ratings.[1] Understanding the unique characteristics of branched alkanes like this compound is crucial for applications ranging from fuel formulation to their use as non-polar solvents and standards in analytical chemistry. This guide serves as a technical resource for professionals requiring in-depth knowledge of this specific isomer.

Physicochemical Properties

The introduction of methyl branches to the hexane (B92381) chain in this compound significantly alters its physical properties compared to the linear n-octane. These differences are primarily due to changes in intermolecular van der Waals forces, with the more compact, branched structure of this compound resulting in a lower boiling point and melting point.

Table 1: Comparative Physicochemical Properties of this compound and n-Octane

| Property | This compound | n-Octane |

| Molecular Formula | C8H18 | C8H18 |

| Molar Mass ( g/mol ) | 114.23 | 114.23 |

| Boiling Point (°C) | 108-109[2] | 125.6[2] |

| Melting Point (°C) | -121.2 (estimated) | -56.8[2] |

| Density (g/mL at 25°C) | 0.701[2] | 0.703[3] |

| Refractive Index (n20/D) | 1.395[2] | 1.398[3] |

| Vapor Pressure (mmHg at 34°C) | 48[2] | ~21 at 25°C |

| Flash Point (°C) | 22 (closed cup)[2] | 13[2] |

Experimental Protocols

Synthesis of this compound via Catalytic Isomerization of n-Octane

This protocol describes a common industrial method for producing branched alkanes from linear alkanes. The process yields a mixture of octane isomers, from which this compound can be isolated.

Experimental Protocol: Catalytic Isomerization

-

Catalyst Preparation and Activation:

-

A bifunctional catalyst, such as platinum supported on an acidic solid (e.g., γ-alumina or a zeolite), is loaded into a fixed-bed microreactor.[4]

-

The catalyst is reduced in a stream of hydrogen gas at 673 K for 4 hours to activate the platinum.[4]

-

The reactor temperature is then lowered to the reaction temperature of 573 K.[4]

-

-

Isomerization Reaction:

-

Product Analysis:

Proposed Synthesis of this compound via Grignard Reaction

While catalytic isomerization is a common industrial approach, a more targeted laboratory synthesis can be achieved through a Grignard reaction, followed by reduction. This method offers a more controlled route to a specific branched alkane.

Experimental Protocol: Grignard Synthesis and Reduction

-

Preparation of sec-Butylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.[5]

-

Once the reaction is complete, the gray solution of sec-butylmagnesium bromide is used in the next step.

-

-

Reaction with 2-Butanone (B6335102):

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of 2-butanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Formation of 2,4-Dimethyl-3-hexanol:

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol.

-

-

Reduction to this compound:

-

The tertiary alcohol can be reduced to the corresponding alkane through a two-step process: dehydration to form an alkene followed by catalytic hydrogenation.

-

Dehydration: Heat the alcohol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.

-

Hydrogenation: Subject the alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

-

Purification by Fractional Distillation

The product from either synthesis method will likely be a mixture with other isomers or impurities. Fractional distillation is an effective method for purifying this compound based on its boiling point.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

-

The apparatus should include a distillation flask, a condenser, a collection flask, and a thermometer to monitor the vapor temperature.

-

-

Distillation Procedure:

-

Place the crude product mixture in the distillation flask with boiling chips.

-

Slowly heat the mixture. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected.

-

Carefully monitor the temperature at the top of the column. Collect the fraction that distills at or near the boiling point of this compound (108-109°C).[2][6]

-

Fractions collected before and after this temperature range should be discarded or re-distilled.

-

-

Purity Analysis:

-

The purity of the collected fraction should be assessed using gas chromatography (GC) or NMR spectroscopy.

-

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.8-0.9 | m | 12H | -CH3 groups |

| ~1.1-1.4 | m | 4H | -CH2- groups |

| ~1.5-1.7 | m | 2H | -CH- groups |

Note: Due to the complexity of the overlapping signals in the aliphatic region, precise peak assignments can be challenging without advanced 2D NMR techniques.

Table 3: 13C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~11.5 | CH3 | C1 |

| ~20.0 | CH3 | Methyl on C2 |

| ~23.0 | CH3 | Methyl on C4 |

| ~29.5 | CH2 | C5 |

| ~32.0 | CH | C2 |

| ~34.0 | CH | C4 |

| ~42.0 | CH2 | C3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Comments |

| 114 | [C8H18]+ | Molecular ion (M+), often of low abundance in branched alkanes. |

| 99 | [M - CH3]+ | Loss of a methyl radical. |

| 85 | [M - C2H5]+ | Loss of an ethyl radical. |

| 71 | [M - C3H7]+ | Loss of a propyl radical. |

| 57 | [C4H9]+ | A common and often abundant fragment for branched alkanes (e.g., tert-butyl cation). This is often the base peak.[9] |

| 43 | [C3H7]+ | Isopropyl or propyl cation.[10] |

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Mechanism of n-octane catalytic isomerization.

Caption: Proposed Grignard synthesis workflow for this compound.

Caption: Workflow for the purification of this compound.

Conclusion

This compound represents a structurally important isomer of octane with distinct physicochemical properties that are critical in various scientific and industrial contexts. This guide has provided a detailed examination of these properties, along with comprehensive experimental protocols for its synthesis and purification. The included spectroscopic data and analyses serve as a valuable reference for its characterization. The provided diagrams of key processes offer a clear visual aid for understanding the synthesis and purification workflows. This technical guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering this branched alkane.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]

- 3. N-OCTANE | 111-65-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Petroleum: Fractional Distillation, Petrol, Octane Number [freechemistryonline.com]

- 7. This compound(589-43-5) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the Conformational Analysis of 2,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2,4-dimethylhexane, a branched alkane with significant stereochemical complexity. Understanding the conformational landscape of such molecules is paramount in fields ranging from medicinal chemistry to materials science, as the three-dimensional structure dictates molecular interactions and physical properties. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes the conformational relationships.

Core Concepts in the Conformational Analysis of this compound

The conformational isomerism of this compound arises from the rotation around its carbon-carbon single bonds. Due to the presence of two chiral centers at the C2 and C4 positions, this compound exists as three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane.[1] The analysis of its conformers, particularly through the lens of Newman projections looking down the C3-C4 bond, reveals a series of staggered and eclipsed forms with varying degrees of steric and torsional strain.

The stability of these conformers is primarily governed by steric hindrance between the substituent groups. The most stable conformations seek to minimize these interactions, placing bulky groups in anti or gauche positions relative to each other. Conversely, the least stable conformations are characterized by the eclipsing of large groups, which maximizes steric repulsion.[2][3]

Quantitative Conformational Energy Analysis

Computational chemistry, employing methods such as Hartree-Fock (HF), Post-HF (like Møller-Plesset perturbation theory, MP2), and Density Functional Theory (DFT), has been instrumental in elucidating the conformational energy landscape of this compound.[4] These studies allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

While the specific energy values from the seminal computational studies by Aboulmouhajir et al. are not publicly available in their entirety, the research indicates a detailed investigation using the 6-31G* basis set to determine these parameters.[4] The following tables represent a generalized summary of the expected relative energy contributions based on the principles of conformational analysis and data for similar alkanes.

Table 1: Relative Energies of Staggered Conformers of this compound (C3-C4 bond rotation)

| Conformer Description | Dihedral Angle (approx.) | Key Interactions | Relative Energy (kcal/mol) |

| Anti | 180° | Isopropyl and Ethyl groups are anti | 0 (most stable) |

| Gauche 1 | 60° | Isopropyl and Methyl groups are gauche | ~0.9 |

| Gauche 2 | 300° (-60°) | Isopropyl and Ethyl group are gauche | ~1.2 |

Note: The exact energy values can vary depending on the computational method and basis set used. The "Anti" conformer is set as the reference with 0 kcal/mol.

Table 2: Relative Energies of Eclipsed Conformers of this compound (C3-C4 bond rotation)

| Conformer Description | Dihedral Angle (approx.) | Key Interactions | Relative Energy (kcal/mol) |

| Eclipsed 1 | 0° | Isopropyl eclipsing Ethyl | > 5.0 (least stable) |

| Eclipsed 2 | 120° | Isopropyl eclipsing Hydrogen, Methyl eclipsing Ethyl | ~3.5 |

| Eclipsed 3 | 240° | Isopropyl eclipsing Methyl, Hydrogen eclipsing Ethyl | ~3.8 |

Note: Eclipsed conformations represent energy maxima and are transition states for the interconversion of staggered conformers.

Methodologies for Conformational Analysis

Computational Protocols

The determination of the conformational landscape of this compound heavily relies on computational chemistry. A typical workflow involves:

-

Initial Structure Generation: Generation of various possible conformers by systematically rotating around the C-C bonds.

-

Geometry Optimization: Each generated structure is then optimized to find its lowest energy geometry using a chosen level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G* basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Rotational Barrier Calculation: The energy barriers between stable conformers are determined by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied, and the energy is minimized at each step.

Experimental Protocols for Validation

Experimental techniques are crucial for validating the results of computational studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Temperature-dependent NMR studies can be particularly insightful, as changes in temperature can alter the populations of different conformers, leading to observable changes in chemical shifts and coupling constants.

-

Analysis: The number of unique signals in the ¹³C NMR spectrum can help distinguish between different stereoisomers (e.g., the meso compound will have fewer signals due to its symmetry).[1] Analysis of coupling constants in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which can be related to the preferred conformations.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid or in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded.

-

Analysis: The vibrational frequencies observed in the experimental spectrum are compared with the frequencies calculated for the different conformers from computational methods. The presence of specific bands that are predicted for certain conformers can provide evidence for their existence in the sample.

-

Visualization of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the workflow for their computational analysis.

Caption: Rotational pathway for this compound's C3-C4 bond.

Caption: Workflow for computational conformational analysis.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 2,4-dimethylhexane. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. This document details the compound's physical and spectroscopic properties, outlines various synthetic methodologies with experimental protocols, and presents this information in a structured and accessible format.

Introduction and Discovery

This compound is a branched-chain alkane with the chemical formula C8H18. As an isomer of octane, it is a component of commercial gasoline and other fuel mixtures. The discovery of specific branched alkanes like this compound is not attributed to a single individual but is rather intertwined with the broader history of organic chemistry and the development of synthetic methodologies in the 19th and 20th centuries. The advent of techniques such as the Wurtz reaction, Grignard synthesis, and later the Corey-House synthesis provided chemists with the tools to systematically construct complex hydrocarbon frameworks. The initial isolation and characterization of this compound would have been a result of the systematic study of hydrocarbon isomers and the advancement of analytical techniques like fractional distillation and, later, spectroscopy.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, characterization, and application. A summary of these properties is presented in the tables below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H18 |

| Molecular Weight | 114.23 g/mol [1] |

| CAS Number | 589-43-5[1] |

| IUPAC Name | This compound[1] |

| Boiling Point | 109.4 °C |

| Melting Point | -120.6 °C |

| Density | 0.694 g/cm³ at 20 °C |

| Refractive Index | 1.392 at 20 °C |

| Vapor Pressure | 4.3 kPa at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and benzene. |

Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR | Chemical shifts (ppm): ~0.8-0.9 (CH3 groups), ~1.1-1.3 (CH2 groups), ~1.4-1.6 (CH groups). Complex splitting patterns due to diastereotopic protons. |

| ¹³C NMR | Distinct signals for each of the eight carbon atoms, with chemical shifts characteristic of a branched alkane. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 114. Characteristic fragmentation pattern with major peaks at m/z = 99, 71, 57, and 43, corresponding to the loss of alkyl fragments.[1] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations in the range of 2850-3000 cm⁻¹. C-H bending vibrations around 1365-1465 cm⁻¹. |

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of this compound in a laboratory setting. Industrial production often relies on the catalytic reforming of petroleum fractions. This section details some of the most relevant laboratory-scale synthesis protocols.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds. For the synthesis of this compound, a possible retrosynthetic analysis involves the coupling of a Grignard reagent with a suitable alkyl halide. One potential pathway is the reaction of sec-butylmagnesium bromide with 2-bromobutane (B33332). However, a more controlled approach to avoid a mixture of products is to synthesize an alcohol intermediate, which is then converted to the alkane. A plausible two-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethyl-3-hexanol (B75874)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.4 g (0.1 mol) of magnesium turnings. Add 50 mL of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of 13.7 g (0.1 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of 7.21 g (0.1 mol) of isobutyraldehyde (B47883) in 50 mL of anhydrous diethyl ether.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl.

-

Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield crude 2,4-dimethyl-3-hexanol. Purify by distillation.

Step 2: Reduction of 2,4-Dimethyl-3-hexanol to this compound

-

Conversion to Alkyl Halide: Convert the purified 2,4-dimethyl-3-hexanol to the corresponding bromide or chloride using an appropriate halogenating agent (e.g., PBr₃ or SOCl₂).

-

Reduction: The resulting 3-bromo-2,4-dimethylhexane can be reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF, followed by a careful aqueous work-up.

Corey-House Synthesis